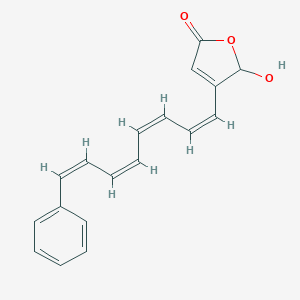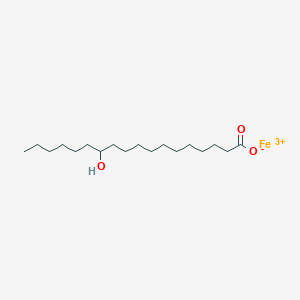
12-Hydroxyoctadecanoate;iron(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxyoctadecanoate;iron(3+) is a complex that has been extensively studied for its potential applications in scientific research. This complex is formed by the binding of iron(3+) ions with 12-hydroxyoctadecanoate, a fatty acid that is naturally present in various biological systems. The resulting complex has been found to exhibit several interesting properties that make it useful for a wide range of applications.
Mechanism of Action
The mechanism of action of 12-Hydroxyoctadecanoate;iron(3+) is complex and not fully understood. However, it is believed that the complex interacts with various biomolecules through the iron(3+) ion and the 12-hydroxyoctadecanoate ligand. The complex has been found to exhibit metal chelation properties, which can lead to the formation of stable complexes with various metal ions. Additionally, the complex has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-Hydroxyoctadecanoate;iron(3+) have been studied extensively. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes. Additionally, the complex has been shown to exhibit anti-inflammatory activity, which may be due to its ability to modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 12-Hydroxyoctadecanoate;iron(3+) in lab experiments include its ability to interact with various biomolecules, its antioxidant and metal chelation properties, and its ability to stabilize biological membranes. Additionally, the complex is relatively easy to synthesize and purify, making it a convenient reagent for various experiments. However, the limitations of using the complex include its potential toxicity and the need for careful handling due to the presence of iron(3+) ions.
Future Directions
There are several future directions for research on 12-Hydroxyoctadecanoate;iron(3+). One area of interest is in the development of new methods for synthesizing and purifying the complex, which could lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of the complex and its interactions with various biomolecules. Finally, the potential applications of the complex in various fields such as medicine, biotechnology, and environmental science should be explored further.
Synthesis Methods
The synthesis method for 12-Hydroxyoctadecanoate;iron(3+) involves the reaction of iron(3+) salts with 12-hydroxyoctadecanoic acid. The reaction is typically carried out in an organic solvent such as chloroform or methanol, and the resulting complex is purified using various chromatographic techniques. The purity and yield of the complex can be optimized by adjusting the reaction conditions and the purification methods used.
Scientific Research Applications
The 12-Hydroxyoctadecanoate;iron(3+) complex has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where the complex has been shown to interact with various biomolecules such as proteins, lipids, and nucleic acids. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes.
properties
CAS RN |
145401-57-6 |
|---|---|
Product Name |
12-Hydroxyoctadecanoate;iron(3+) |
Molecular Formula |
C18H35FeO3+2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
12-hydroxyoctadecanoate;iron(3+) |
InChI |
InChI=1S/C18H36O3.Fe/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+3/p-1 |
InChI Key |
LMJGAJMSWWYLRO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
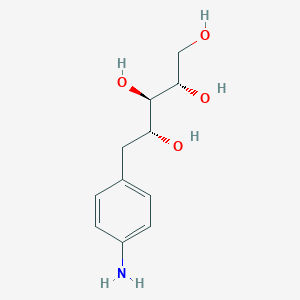
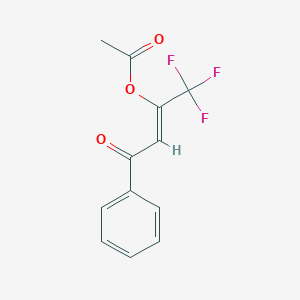
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

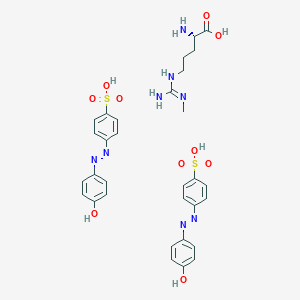
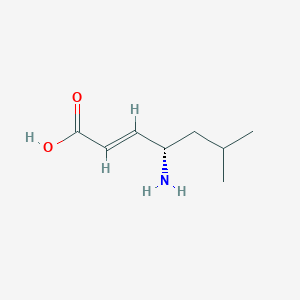
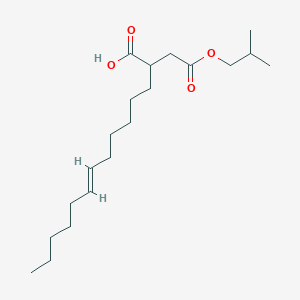
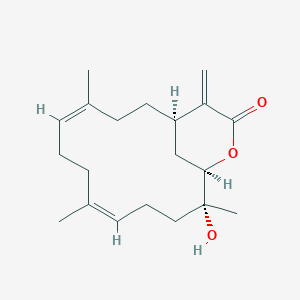
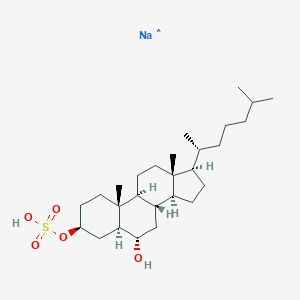
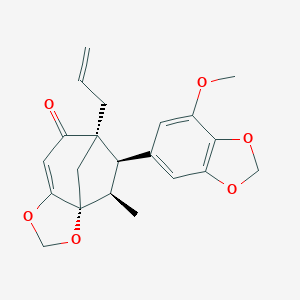
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)

